molecular formula C11H7BrO4 B3058763 methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate CAS No. 91635-21-1

methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B3058763
CAS No.: 91635-21-1
M. Wt: 283.07 g/mol
InChI Key: CSJHGVIKEOYMML-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (CAS 91635-21-1) is a brominated coumarin derivative serving as a versatile synthetic intermediate in medicinal and organic chemistry. Its structure features a reactive ester group at the 3-position and a bromine atom on the benzopyrone ring, enabling diverse functionalization and participation in cross-coupling reactions. This compound is part of the coumarin scaffold, a privileged structure in drug discovery known for its broad biological activities. Research into similar coumarin derivatives has demonstrated significant antioxidant and antidiabetic potential, particularly through α-glucosidase inhibition, highlighting the value of this chemical class in developing therapeutic agents for diabetes mellitus . Furthermore, coumarin-based molecules are extensively investigated for their antibacterial properties against multidrug-resistant strains, with substitutions at the C-3 position being crucial for activity . Beyond biomedical applications, structurally related 6-bromo coumarin compounds have shown promise as effective corrosion inhibitors for mild steel in acidic environments . This product is intended for research purposes as a building block to synthesize more complex heterocyclic systems, such as pyrazolopyrimidines and thiadiazoles, which have shown notable antitumor activities in preliminary studies . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 6-bromo-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO4/c1-15-10(13)8-5-6-4-7(12)2-3-9(6)16-11(8)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJHGVIKEOYMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397128
Record name methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91635-21-1
Record name methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 6-bromo-2-hydroxybenzaldehyde with methyl acetoacetate in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

  • Substituted chromenes with various functional groups.
  • Reduced chromene derivatives with hydroxyl groups.
  • Oxidized products with additional carbonyl or carboxyl groups.

Scientific Research Applications

Chemical Properties and Structure

Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has a molecular formula of C11H9BrO4C_{11}H_{9}BrO_{4} and a molecular weight of approximately 299.09 g/mol. The compound features a bromine atom at the 6-position and a carbonyl group, which are critical for its biological activity and chemical reactivity.

Chemistry

This compound serves as a valuable building block in organic synthesis. It is used to create more complex organic molecules and heterocycles through various reactions, including:

  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles.
  • Reduction Reactions : The carbonyl group can be reduced to a hydroxyl group.

These reactions enable the development of new compounds with tailored properties for specific applications.

Biology

The compound has gained attention for its potential as an enzyme inhibitor. Research indicates that it interacts with biological macromolecules, leading to various effects such as:

  • Anticancer Activity : Studies show that this compound can inhibit cell proliferation in cancer cell lines by inducing apoptosis and affecting cell cycle progression.
StudyCell LineIC50 (µM)Mechanism
AHeLa5.0Apoptosis induction
BMCF-77.5Cell cycle arrest
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains by disrupting essential metabolic pathways and inhibiting cell wall synthesis.

Medicine

In medical research, this compound is being explored for its potential therapeutic applications:

  • Anticancer Research : Its ability to induce apoptosis in cancer cells makes it a candidate for drug development targeting specific cancers.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial contexts:

  • Dyes and Optical Brighteners : The compound's unique chromophore structure allows it to be used in the production of dyes and optical brighteners.
  • Precursor for Industrial Chemicals : It serves as an intermediate in the synthesis of other industrially relevant chemicals.

Case Studies

Several studies have highlighted the applications of this compound:

  • Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that this compound effectively reduced the proliferation of HeLa cells through apoptosis induction, supporting its potential as an anticancer agent.
  • Antimicrobial Efficacy : Research assessing the antimicrobial properties showed that this compound inhibited growth in multiple bacterial strains, indicating its utility as an antimicrobial agent.

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bromine atom and carbonyl groups play crucial roles in binding to active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased microbial growth .

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key IR Peaks (cm⁻¹) Reference
This compound C${11}$H$7$BrO$_4$ 269.09 168–172 1743, 1712
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate C${12}$H$9$BrO$_4$ 297.10 164–166 1753, 1705
Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate C${12}$H$9$ClO$_4$ 252.65 161–164 1748
Methyl 6-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxylate C${17}$H${11}$FO$_4$ 310.27 170.8–174.5 1743, 1712

Table 2. Reaction Yields and Conditions for Suzuki Coupling Derivatives

Product Boronic Acid Yield (%) Reaction Time (min) Reference
Methyl 6-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxylate 4-Fluorophenylboronic acid 99 60
Methyl 6-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxylate 4-Methoxyphenylboronic acid 99 45

Biological Activity

Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a bromine substituent at the 6-position and a carbonyl group, which are critical for its biological activity. The molecular formula is C11H9BrO4C_{11}H_{9}BrO_{4} with a molecular weight of approximately 299.09 g/mol. The structural characteristics of this compound contribute to its interactions with biological macromolecules, particularly enzymes.

The biological activity of this compound primarily involves its ability to inhibit enzyme activity. The bromine atom and carbonyl groups facilitate binding to the active sites of various enzymes, leading to inhibition that manifests in different biological effects, such as:

  • Anticancer Activity : Inhibition of cell proliferation in cancer cells.
  • Antimicrobial Properties : Reduction in microbial growth through enzyme inhibition.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. For example, studies have shown that this compound can effectively reduce the proliferation of certain cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The compound's mechanism involves the downregulation of oncogenes and upregulation of tumor suppressor genes.

StudyCell LineIC50 (µM)Mechanism
HeLa5.0Apoptosis induction
MCF-77.5Cell cycle arrest

Antimicrobial Activity

This compound has demonstrated promising antimicrobial activity against various pathogens. In vitro studies have reported minimum inhibitory concentrations (MIC) indicating effective bacterial growth inhibition.

PathogenMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Candida albicans12

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Antioxidant Properties

The compound also exhibits antioxidant properties by scavenging free radicals, which can contribute to its protective effects against oxidative stress-related diseases. This activity is attributed to the presence of hydroxyl groups that can donate electrons to neutralize free radicals.

Case Studies and Research Findings

  • Enzyme Inhibition : A study demonstrated that this compound irreversibly inhibits phospholipase A2 from snake venom with an IC50 value of 3.1±0.063.1\pm 0.06 nmol, highlighting its potential as an anti-inflammatory agent .
  • Synthesis and Evaluation : A recent synthesis study evaluated various derivatives of chromene compounds, including this compound, for their biological activities. The findings indicated enhanced potency in derivatives modified at specific positions on the chromene ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
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methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

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